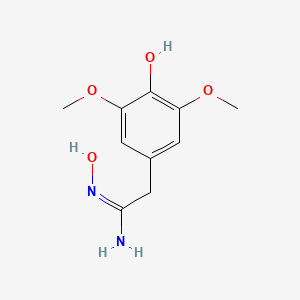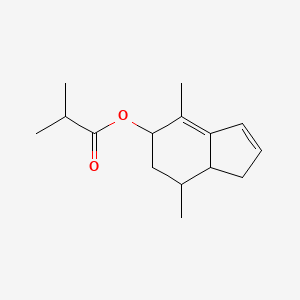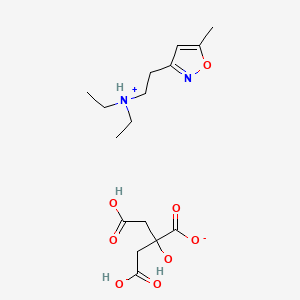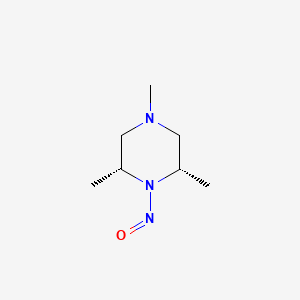
Fibrostatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibrostatin B is a naturally occurring compound belonging to the class of 1,4-naphthoquinones. It is derived from the microbial metabolite produced by the bacterium Streptomyces catenulae. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fibrostatin B can be synthesized through the AcOH-catalyzed condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane . This reaction yields N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine, which is isomeric to the natural fibrostatin C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves microbial fermentation processes using Streptomyces catenulae cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions: Fibrostatin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinone moieties to hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Thiomethylation is typically carried out using N-acetyl-L-cysteine under acidic conditions.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of thiomethylated naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Fibrostatin B exerts its effects by targeting the extracellular GPBP kinase, which regulates the assembly of a mesenchymal collagen IV network. This network mediates and stabilizes cellular phenotypic changes during EMT. By inhibiting GPBP, this compound disrupts the formation of the mesenchymal collagen IV network, thereby inhibiting EMT and reducing fibrosis and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Fibrostatin C: Another naphthoquinone derivative with similar antifibrotic properties.
Fibrostatin D: Exhibits similar biological activities but differs in its chemical structure.
Menadione: A synthetic naphthoquinone with vitamin K activity, used in medicine.
Uniqueness of Fibrostatin B: this compound is unique due to its specific inhibition of the GPBP kinase and its role in disrupting the mesenchymal collagen IV network. This targeted mechanism of action distinguishes it from other naphthoquinones and makes it a promising candidate for therapeutic applications in fibrosis and cancer .
Eigenschaften
CAS-Nummer |
91776-48-6 |
|---|---|
Molekularformel |
C19H21NO8S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1 |
InChI-Schlüssel |
DGYGIAQKHJSFNM-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)



![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)





